molecular formula C7H5N5 B3352757 5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile CAS No. 50738-98-2

5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile

Cat. No.: B3352757
CAS No.: 50738-98-2
M. Wt: 159.15 g/mol
InChI Key: UPTBXWRLDBCOPW-UHFFFAOYSA-N
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Description

5-Amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile (CAS 50738-98-2) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features an imidazo[4,5-b]pyridine core structure, which is a purine analogue known for its diverse biological activities . Researchers value this fused heterocyclic system as a privileged scaffold for developing antagonists for various biological receptors and exploring new therapeutic agents . This specific derivative serves as a crucial synthetic intermediate for the development of more complex molecules. For instance, it is a key precursor in the synthesis of compounds investigated as complement factor B inhibitors for the potential treatment of ophthalmological diseases . The imidazo[4,5-b]pyridine core is also being explored in other research areas, including as an antagonist of platelet-activating factor (PAF), metabotropic glutamate receptors, and for its potential inotropic and antihistamine (H1) properties . The presence of both amino and cyano functional groups on the structure provides reactive sites for further chemical modifications, making it a valuable building block for constructing libraries of compounds for biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-2-4-1-5-7(11-3-10-5)12-6(4)9/h1,3H,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTBXWRLDBCOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC2=C1NC=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441333
Record name 5-Amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50738-98-2
Record name 5-Amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Amino 1h Imidazo 4,5 B Pyridine 6 Carbonitrile

Precursor Analysis and Starting Material Selection for 5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile Synthesis

The efficient synthesis of the target compound relies on the selection of highly functionalized precursors that contain the necessary components for building the bicyclic core. A key strategy involves the reaction between a substituted imidazole (B134444) derivative and a reactive dinitrile compound. acs.org

The primary precursors identified in the literature are:

1-Alkyl/Aryl-5-amino-4-(cyanoformimidoyl)imidazoles : These compounds serve as the foundational imidazole portion of the final structure. The synthesis of this precursor itself is a multi-step process, often starting from simpler building blocks. mdpi.com

Malononitrile (B47326) : This dicarbonitrile compound is a crucial reactant that provides the atoms necessary to form the pyridine (B92270) ring fused to the imidazole core. Its high reactivity, particularly the acidity of its methylene (B1212753) protons, facilitates the key cyclization reaction. acs.org

A common route to a closely related analog, 5,7-diamino-3-(substituted benzyl)-3H-imidazo[4,5-b]pyridine-6-carbonitrile, utilizes a precursor named 5-amino-4-(1′-amino-2′,2′-dicyanovinyl)-1-(4-substituted benzyl)imidazole. mdpi.com This intermediate is formed from the reaction of 1-alkyl/aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile in the presence of a base like 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU). acs.org

Table 1: Key Precursors and Starting Materials

Compound NameRole in Synthesis
1-Alkyl/Aryl-5-amino-4-(cyanoformimidoyl)imidazolesProvides the core imidazole ring and a reactive site for pyridine annulation.
MalononitrileActs as the building block for the fused pyridine ring.
5-Amino-4-(1′-amino-2′,2′-dicyanovinyl)-1-(substituted benzyl)imidazoleAn isolable intermediate that undergoes intramolecular cyclization.

Key Reaction Pathways and Mechanisms in the Formation of the Imidazo[4,5-b]pyridine Core

The formation of the this compound scaffold is achieved through a sequence of reactions that culminate in the annulation of a pyridine ring onto a pre-existing imidazole core.

The central mechanism for forming the pyridine ring is an intramolecular cyclization. This process is typically base-catalyzed and involves the nucleophilic attack of an amino group onto a nitrile function within the same molecule. mdpi.com

The reaction pathway proceeds from the intermediate, 5-amino-1-aryl-4-(1'-amino-2',2'-dicyanovinyl)imidazole. acs.org This intermediate is formed by the nucleophilic addition of the malononitrile anion to the carbon atom of the cyanoformimidoyl group on the imidazole precursor. acs.org Once formed, this intermediate is primed for cyclization. Upon heating in a suitable solvent such as ethanol (B145695) and in the presence of a catalytic amount of a base like triethylamine (B128534), the molecule undergoes an intramolecular cyclization to yield the final imidazo[4,5-b]pyridine ring system. acs.orgmdpi.com

The 5-amino and 6-carbonitrile functional groups are strategically incorporated into the final structure through the choice of precursors. The malononitrile precursor is the source of both the 6-carbonitrile group and one of the nitrogen atoms that becomes part of the pyridine ring, which is subsequently aminated.

The reaction between 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles and malononitrile can lead to different products depending on the reaction conditions, specifically the presence or absence of a strong base like DBU. acs.org

In the presence of DBU , the reaction favors the formation of an intermediate, 5-amino-1-aryl-4-(1-amino-2,2-dicyanovinyl)imidazole, which then cyclizes to form a 5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridine. acs.org This structure is a regioisomer of the target compound.

In the absence of a base , the reaction can proceed differently, leading to a 5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridine. acs.org

This demonstrates that the precise arrangement of the amino and carbonitrile groups is highly dependent on the mechanistic pathway, which is directed by the reaction conditions. The structure of the final product, 5,7-diamino-3-(4-methoxybenzyl)-3H-imidazo[4,5-b]pyridine-6-carbonitrile, has been confirmed by spectroscopic methods, with its IR spectrum showing a characteristic sharp intensity of a cyano group at 2212 cm⁻¹. mdpi.com

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are manipulated include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst/Base Selection : The choice of base is a critical factor. While triethylamine has been used as a catalytic base to facilitate the intramolecular cyclization, stronger bases like DBU have also been employed. acs.orgmdpi.com The base's role is to deprotonate malononitrile, forming the nucleophilic anion that initiates the reaction sequence. acs.org

Solvent System : The solubility of the precursors and intermediates dictates the choice of solvent. Ethanol is commonly used for the cyclization step. mdpi.com For less soluble precursors, dimethylformamide (DMF) or a mixture of acetonitrile (B52724) and DMF may be required. acs.org

Temperature and Reaction Time : The cyclization step is typically performed under reflux conditions, indicating a need for thermal energy to overcome the activation barrier of the intramolecular reaction. acs.orgmdpi.com Reaction times can vary from one hour to over 40 hours, depending on the specific substrates and conditions used. acs.orgmdpi.com For instance, the synthesis of 5,7-diamino-3-substituted benzyl-6-cyano-3H-imidazo[4,5-b]pyridines involves refluxing the intermediate in ethanol with triethylamine for one hour, achieving yields of 82-89%. mdpi.com

Table 2: Example of Reaction Condition Optimization

ParameterConditionOutcome/YieldReference
Precursor 5-amino-4-(1′-amino-2′,2′-dicyanovinyl)-1-(4-methoxybenzyl)imidazole mdpi.com
Solvent Ethanol82% mdpi.com
Base Catalytic amount of triethylamine mdpi.com
Temperature Reflux mdpi.com
Time 1 hour mdpi.com

Green Chemistry Approaches in this compound Synthesis

While specific literature on green chemistry applications for the synthesis of this compound is limited, general principles of green chemistry are being applied to the synthesis of the broader imidazo[4,5-b]pyridine class of compounds. These approaches aim to reduce the environmental impact by using less hazardous solvents, improving energy efficiency, and employing reusable catalysts.

Alternative Solvents : One eco-friendly approach involves replacing traditional volatile organic solvents with greener alternatives. Glycerol, for instance, has been used as a solvent for the one-pot, three-component synthesis of other imidazo[4,5-b]pyridine derivatives. researchgate.net Its high boiling point allows for reactions to be conducted at elevated temperatures, potentially reducing reaction times, and it is a biodegradable and non-toxic solvent. researchgate.net

Microwave-Assisted Synthesis : Microwave irradiation is another green technique that can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. eurjchem.com This method has been successfully applied to Suzuki coupling reactions for the derivatization of the imidazo[4,5-b]pyridine core and for other synthetic steps. mdpi.com

Heterogeneous Catalysis : The use of reusable heterogeneous catalysts, such as Al³⁺-exchanged on K10 montmorillonite (B579905) clay, has been reported for the synthesis of imidazopyridines. mdpi.com Such catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com

These green methodologies offer promising avenues for developing more sustainable synthetic routes to this compound.

Derivatization Strategies and Analogue Synthesis of 5 Amino 1h Imidazo 4,5 B Pyridine 6 Carbonitrile

Functionalization at the 5-Amino Group of 5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile

The exocyclic amino group at the C5 position is a primary site for introducing structural diversity. Standard amine chemistry can be employed to generate a variety of derivatives. Although specific examples starting directly from this compound are not extensively detailed in the reviewed literature, general strategies for derivatizing amino groups on heterocyclic systems are well-established. These include acylation, sulfonylation, alkylation, and arylation reactions.

For instance, the introduction of sulfonamide moieties onto the imidazo[4,5-b]pyridine scaffold is a recognized strategy for modulating pharmacological properties. This typically involves the reaction of an amino-functionalized core with various sulfonyl chlorides. While not directly demonstrated on the title compound, this approach highlights a viable pathway for derivatization at the 5-amino position.

Another key strategy involves incorporating the 5-amino group as part of a larger, annulated ring system. Synthetic routes that build the pyridine (B92270) ring onto a pre-existing imidazole (B134444) precursor can result in structures where the C5 and C4 positions are bridged, effectively incorporating the original amino group into a new heterocyclic ring.

Modifications of the 6-Carbonitrile Moiety in this compound

The carbonitrile (cyano) group at the C6 position is a versatile functional group that can be transformed into several other important chemical moieties, significantly altering the electronic and steric profile of the molecule. researchgate.net

Conversion to Amidines: A notable transformation is the conversion of the nitrile to an amidine or a cyclic amidine (e.g., an imidazoline). This is typically achieved by reacting the nitrile with an amine or diamine. For example, 2-phenyl-1H-imidazo[4,5-b]pyridine derivatives bearing a p-benzonitrile substituent have been successfully converted into the corresponding p-(4,5-dihydro-1H-imidazol-2-yl)phenyl derivatives by treatment with ethylenediamine. mdpi.com This conversion replaces the cyano group with a strongly basic amidine moiety, which can profoundly impact biological activity. mdpi.com

Conversion to Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, to form a 5-substituted-1H-tetrazole ring. nih.govnih.govekb.eg The tetrazole ring is a well-known bioisostere of the carboxylic acid group, sharing similar acidity and spatial properties while offering improved metabolic stability and pharmacokinetic profiles. researchgate.netacs.org This modification is a common strategy in medicinal chemistry to enhance receptor binding and other biological interactions. researchgate.netacs.org

Hydrolysis to Carboxylic Acids: The carbonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This introduces a key acidic functional group that can participate in hydrogen bonding and salt formation, altering the solubility and target interaction profile of the parent compound. libretexts.org

Reduction to Aminomethyl Group: Catalytic hydrogenation or reduction with chemical hydrides like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary aminomethyl group (-CH₂NH₂). libretexts.orgrug.nl This introduces a flexible, basic linker at the C6 position, providing a new vector for substitution or for establishing interactions with biological targets.

Substitutions on the Imidazo[4,5-b]pyridine Ring System

The fused imidazo[4,5-b]pyridine ring itself offers multiple positions for substitution, primarily on the nitrogen atoms of the imidazole ring (N1 or N3) and the carbon atoms of the pyridine ring.

N-Alkylation: The nitrogen atoms of the imidazole ring (N1 and N3) and the pyridine ring (N4) are susceptible to alkylation. fabad.org.tr The reaction of imidazo[4,5-b]pyridines with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) often leads to a mixture of regioisomers. fabad.org.trresearchgate.net For instance, N-alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can occur at the N1, N3, and N4 positions. researchgate.netnih.gov The regioselectivity of these reactions can be influenced by steric factors and the specific reaction conditions employed, with computational studies suggesting that N-benzylation is primarily governed by 'steric approach control'. researchgate.netresearchgate.net Phase transfer catalysis has also been shown to be an effective method for N-alkylation. nih.gov

Substitution at Carbon Positions: Introducing substituents at the carbon atoms of the pyridine ring (e.g., C2, C6, C7) is often achieved through two main strategies:

Synthesis from Substituted Precursors: The most common route involves the condensation of a pre-functionalized 2,3-diaminopyridine (B105623) with a carboxylic acid, aldehyde, or equivalent. nih.gov For example, starting with a 5-substituted-2,3-diaminopyridine allows for the direct installation of a group at the C6 position of the final imidazo[4,5-b]pyridine product.

Cross-Coupling Reactions: For pre-formed imidazo[4,5-b]pyridine scaffolds bearing a halogen (e.g., bromine or chlorine) at a specific position, transition metal-catalyzed cross-coupling reactions are highly effective. The Suzuki cross-coupling, for instance, has been used to synthesize a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines from a 6-bromo precursor, allowing for the introduction of various substituted aryl groups. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

SAR and SPR studies on derivatives of the imidazo[4,5-b]pyridine scaffold have revealed key structural features that govern their biological activity, particularly their potential as cytotoxic agents. researchgate.net

Influence of Substituents on Antiproliferative Activity: Studies on 2,6-disubstituted imidazo[4,5-b]pyridines have shown that both the substitution on the heterocyclic core and on the appended phenyl rings significantly impact antiproliferative activity. nih.gov

N-Methylation: The presence of a methyl group on the imidazole nitrogen generally improves antiproliferative activity compared to N-unsubstituted analogues. mdpi.comnih.gov

Substitution at C6: A hydroxyl group at the para-position of a phenyl ring at C6 enhances cytotoxic effects. In contrast, methoxy-substituted derivatives tend to show lower activity. nih.gov An amino-protonated group at the same position conferred selective activity against pancreatic adenocarcinoma cells. nih.gov

Substitution at C2: The nature of the substituent at the C2 position is also critical. Unsubstituted phenyl rings at C2 result in minimal activity, whereas the introduction of various groups, particularly those that increase lipophilicity like fluoro substituents, can significantly enhance potency. researchgate.net

Table 1: SAR of 2,6-Disubstituted Imidazo[4,5-b]pyridines Against HeLa Cells nih.gov

CompoundR1 (at N3)R2 (at C6-phenyl)IC₅₀ (µM)
Derivative 1HH> 100
Derivative 2CH₃H41.13
Derivative 3HOH4.25
Derivative 4CH₃OH1.45
Derivative 5HOCH₃> 100
Derivative 6CH₃OCH₃> 100

Impact of Amidino Groups: The conversion of a nitrile to an amidine group has been shown to be a productive strategy. A series of amidino-substituted imidazo[4,5-b]pyridines were evaluated for their biological effects. The most pronounced antiproliferative activity was observed for compounds bearing an unsubstituted amidino group or a 2-imidazolinyl group, which displayed potent and selective activity against colon carcinoma cell lines. mdpi.com

Table 2: Antiproliferative Activity of Amidino-Substituted Imidazo[4,5-b]pyridines mdpi.com

CompoundR1 (at C6)R2 (at C2-phenyl)Cell LineIC₅₀ (µM)
PrecursorBrp-CNHCT 116> 100
Amidine DerivativeBrp-C(=NH)NH₂HCT 1161.1
Imidazoline DerivativeBrp-(4,5-dihydro-1H-imidazol-2-yl)HCT 1160.7

Structure-Property Relationships (SPR): The modification of the imidazo[4,5-b]pyridine core also influences its physicochemical properties, which in turn affects its potential applications. For optoelectronic applications, the introduction of electron-withdrawing groups, such as chloro or fluorobenzonitrile, has been investigated. These studies aim to understand the relationship between molecular structure and properties like two-photon absorption, which is crucial for developing new materials for advanced applications. researchgate.net The position of substituents can significantly alter these properties; for example, a chloride at the C6 position resulted in a higher two-photon cross-section compared to a chloride at the C5 position, highlighting the sensitivity of electronic properties to substituent placement. researchgate.net

Theoretical and Computational Studies of 5 Amino 1h Imidazo 4,5 B Pyridine 6 Carbonitrile

Quantum Chemical Calculations on the Electronic Structure of 5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of imidazo[4,5-b]pyridine derivatives. nih.gov These studies provide insights into the molecule's optimized geometry, charge distribution, and frontier molecular orbitals (FMOs).

The analysis of FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a key descriptor of molecular reactivity and kinetic stability. nih.gov For imidazo[4,5-b]pyridine systems, a large energy gap suggests high stability, whereas a small gap indicates higher reactivity and potential for intramolecular charge transfer. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations. MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This information is vital for predicting how the molecule will interact with other chemical species and biological receptors. nih.gov Tautomerism is another important aspect that can be investigated, with DFT calculations helping to determine the most stable tautomeric form of the imidazo[4,5-b]pyridine ring system by comparing the minimized energies of all possible structures. nih.gov

Table 1: Representative Quantum Chemical Descriptors for Imidazo[4,5-b]pyridine Derivatives Note: The following data is illustrative of typical values obtained for this class of compounds and not specific to this compound itself.

DescriptorTypical Calculated Value (Arbitrary Units)Significance
EHOMO-6.0 to -5.0 eVElectron-donating capability
ELUMO-2.0 to -1.0 eVElectron-accepting capability
Energy Gap (ΔE)3.5 to 4.5 eVChemical reactivity and stability nih.gov
Dipole Moment (μ)2.0 to 5.0 DebyeMolecular polarity and solubility

Molecular Docking and Dynamics Simulations with this compound and its Ligands/Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target like a protein or DNA. For derivatives of the this compound scaffold, docking studies have been crucial in identifying potential mechanisms of action.

These studies have explored the interactions of imidazo[4,5-b]pyridine analogues with various enzymes. For instance, docking simulations of novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives with the enzyme DprE1 from Mycobacterium tuberculosis helped to elucidate potential binding modes and drug-receptor interactions. nih.gov Similarly, the binding of other derivatives to the active site of Dihydrofolate reductase (DHFR) has been investigated to understand their potential antimicrobial activity. nih.gov The results of these simulations are often quantified by a docking score, which estimates the binding affinity, and are visualized to identify key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the target's active site. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding. For example, MD simulations have been used to study the stability of complexes formed between tetracyclic imidazo[4,5-b]pyridine derivatives and DNA, confirming that the binding modes suggested by spectroscopic methods and docking were stable in a simulated aqueous environment. irb.hr

Table 2: Examples of Molecular Docking Targets for Imidazo[4,5-b]pyridine Analogues

Biological TargetProtein Data Bank (PDB) IDTherapeutic AreaKey Interacting Residues (Example)
Aurora A KinaseMultipleOncologyAla213, Leu139 nih.gov
DprE14KW5TuberculosisCys387 nih.gov
DNAN/AOncology/AntimicrobialAT-rich regions irb.hr
Dihydrofolate reductase (DHFR)MultipleAntimicrobialNot Specified nih.gov

Prediction of Reaction Mechanisms and Pathways for this compound Derivatives

Computational chemistry can predict and rationalize the outcomes of chemical reactions. The synthesis of the imidazo[4,5-b]pyridine core can proceed through various pathways, and understanding these mechanisms is key to developing efficient synthetic routes.

One well-studied reaction involves the synthesis of 3H-imidazo[4,5-b]pyridines from 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles and malononitrile (B47326). acs.org The reaction pathway is highly dependent on the presence or absence of a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org

In the absence of DBU: The reaction proceeds through a nucleophilic attack followed by intramolecular cyclization to yield 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines. acs.org

In the presence of DBU: The base facilitates the formation of a different intermediate, 5-amino-1-aryl-4-(1-amino-2,2-dicyanovinyl)imidazole, which can be isolated. acs.org Subsequent intramolecular cyclization of this intermediate leads to the formation of 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines. acs.org

Another versatile method involves a one-pot tandem reaction starting from 2-chloro-3-nitropyridine. acs.org This process includes a sequence of a tandem SNAr reaction, reduction of the nitro group to an amine, and a final condensation/cyclization step with an aldehyde to form the desired disubstituted imidazo[4,5-b]pyridine skeleton in high yields. acs.org

Table 3: Influence of Reaction Conditions on Imidazo[4,5-b]pyridine Synthesis Based on the reaction of 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile. acs.org

ConditionKey IntermediateFinal Product Structure
Without Base (DBU)Adduct from direct nucleophilic attack5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridine
With Base (DBU)5-amino-1-aryl-4-(1'-amino-2',2'-dicyanovinyl)imidazole5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridine

Cheminformatics and QSAR Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach used to correlate the chemical structure of compounds with their biological activity. For imidazo[4,5-b]pyridine analogues, 3D-QSAR studies have been successfully applied to understand the structural requirements for potent biological activity and to guide the design of new, more effective compounds. nih.gov

As an example, 3D-QSAR studies have been performed on a series of imidazo[4,5-b]pyridine derivatives acting as Aurora A kinase inhibitors. nih.gov Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), predictive models were developed. These models generated statistical values indicating a high degree of confidence and predictive power. nih.gov

CoMFA evaluates the steric and electrostatic fields around the molecules.

CoMSIA assesses five different fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.

The results from these models are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For example, a map might show that a bulky, electropositive substituent at a particular position on the imidazo[4,5-b]pyridine ring is favorable for activity, while a bulky group at another position is detrimental. nih.gov This information provides a rational basis for the design of novel analogues with potentially improved potency. nih.gov

Table 4: Statistical Results of a 3D-QSAR Study on Imidazo[4,5-b]pyridine Derivatives as Aurora A Kinase Inhibitors nih.gov

Modelcv (Cross-validated)r² (Non-cross-validated)pred (External Validation)Interpretation
CoMFA0.7740.9750.933High internal stability and predictive ability
CoMSIA0.8000.9770.959High internal stability and robust predictive ability

Biological Activities and Mechanistic Insights of 5 Amino 1h Imidazo 4,5 B Pyridine 6 Carbonitrile

In Vitro Enzymatic Inhibition and Receptor Modulation by Imidazo[4,5-b]pyridine Derivatives

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant inhibitory activity against various enzymes, highlighting their therapeutic potential. A notable area of investigation has been their role as kinase inhibitors. nih.govrjraap.com

Certain imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, which are crucial regulators of cell division. For instance, compound 51 (CCT137690) , a 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole, has shown potent inhibition of Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values in the nanomolar range. acs.org Another study highlighted derivatives that inhibit cyclin-dependent kinase 2 (CDK2) and Aurora B enzymes with potencies ranging from 0.004 to 0.046 µM. nih.gov

The table below summarizes the enzymatic inhibitory activities of selected imidazo[4,5-b]pyridine derivatives.

Compound/Derivative ClassTarget Enzyme(s)IC50 ValuesReference
3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (51, CCT137690)Aurora-A, Aurora-B, Aurora-C0.015 µM, 0.025 µM, 0.019 µM acs.org
Imidazo[4,5-b]pyridine derivativesCyclin-dependent kinase 2 (CDK2), Aurora B0.004–0.046 µM nih.gov
Imidazo[4,5-b]pyridine derivative 20 Methionyl-tRNA synthetase (T. brucei)< 50 nM nih.gov

Beyond kinase inhibition, these compounds have also been investigated for other enzymatic targets. For example, an imidazopyridine derivative exhibited a good inhibitory effect on the methionyl-tRNA synthetase of Trypanosoma brucei, the parasite responsible for African trypanosomiasis, with an IC50 of less than 50 nM. nih.gov

Cellular Pathway Perturbations Induced by Imidazo[4,5-b]pyridine Derivatives in Cultured Systems

The enzymatic inhibitory activities of imidazo[4,5-b]pyridine derivatives translate into significant perturbations of cellular pathways, primarily observed as potent antiproliferative effects in various human cancer cell lines. mdpi.comirb.hr

Several studies have documented the cytotoxic effects of these derivatives. For instance, a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines showed pronounced antiproliferative activity. mdpi.com Specifically, p-hydroxy substituted derivatives 13 and 19 displayed strong activity against multiple cancer cell lines with IC50 values ranging from 1.45 to 4.25 µM. mdpi.com The N-methyl derivative 19 was found to induce a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a mechanism that involves interference with cell division. mdpi.com

Furthermore, some imidazo[4,5-b]pyridine-derived acrylonitriles exhibited potent sub-micromolar antiproliferative activity (IC50 0.2–0.6 μM) in a panel of human cancer cell lines. mdpi.com The table below presents the in vitro antiproliferative activity of selected imidazo[4,5-b]pyridine derivatives against various cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
p-hydroxy substituted derivative 13 Capan-1, HL-60, Z-1321.50–1.87 mdpi.com
N-methyl p-hydroxy derivative 19 Capan-1, LN-229, DND-41, K-562, Z-1381.45–1.90 mdpi.com
Imidazo[4,5-b]pyridine-derived acrylonitrilesVarious human cancer cell lines0.2–0.6 mdpi.com
Bromo-substituted derivative 8 HeLa, SW620, PC31.8–3.2 mdpi.com
Bromo-substituted amidino derivative 10 SW620 (Colon carcinoma)0.4 mdpi.com
Bromo-substituted 2-imidazolinyl derivative 14 SW620 (Colon carcinoma)0.7 mdpi.com

Target Identification and Validation for Imidazo[4,5-b]pyridine Derivatives' Biological Effects

Research has focused on identifying the specific molecular targets responsible for the observed biological effects of imidazo[4,5-b]pyridine derivatives. For the antiproliferative compounds, tubulin has been confirmed as a primary target. mdpi.com Immunofluorescence staining and in vitro tubulin polymerization assays have demonstrated that these compounds interfere with microtubule dynamics, which is crucial for cell division, migration, and other essential cellular functions. mdpi.com

In addition to tubulin, DNA and RNA have been suggested as potential cellular targets for tetracyclic imidazo[4,5-b]pyridine derivatives, with moderate to high binding affinities observed. irb.hr The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines allows these compounds to interact with biological targets that typically bind purines, such as various enzymes and receptors.

For kinase inhibitors within this class, co-crystallization studies have provided detailed insights into their binding modes. For example, the co-crystallization of Aurora-A with an imidazo[4,5-b]pyridine-based inhibitor provided a clear understanding of the interactions between this class of inhibitors and the Aurora kinases. acs.org

Pharmacological Characterization in Pre-clinical Models

The promising in vitro activity of certain imidazo[4,5-b]pyridine derivatives has led to their evaluation in pre-clinical animal models. The orally bioavailable Aurora kinase inhibitor 51 (CCT137690) was assessed in in vivo efficacy studies. acs.org Following oral administration, this compound inhibited the growth of SW620 colon carcinoma xenografts in mice, with no observable toxicities as determined by body weight loss. acs.org

The pharmacokinetic parameters of some derivatives have also been examined. For instance, an imidazopyridine derivative with antitrypanosomal activity was evaluated for its pharmacokinetic properties, which is a critical step in the development of new drugs. nih.gov

Advanced Analytical and Spectroscopic Characterization of 5 Amino 1h Imidazo 4,5 B Pyridine 6 Carbonitrile

High-Resolution NMR Spectroscopy for Elucidating the Structure of 5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, allowing for the assembly of the molecular framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) and pyridine (B92270) rings, as well as for the amino group and the N-H of the imidazole. The aromatic protons would appear as singlets or doublets in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts influenced by the electronic effects of the amino and nitrile substituents. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The imidazole N-H proton would also present as a broad singlet, often in the very downfield region (δ > 10 ppm).

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include those for the carbonitrile group (-CN), typically found around δ 115-120 ppm, and the various sp²-hybridized carbons of the fused heterocyclic rings. acs.org The chemical shifts of the ring carbons are diagnostic; for instance, carbons attached to nitrogen atoms appear at lower field, while the carbon atom at position 6, bonded to the electron-withdrawing nitrile group, would also be significantly deshielded. acs.org Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the core structure of this molecule.

Table 1: Predicted NMR Data for this compound in DMSO-d₆
Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
H28.0 - 8.5 (s, 1H)145 - 150Chemical shift for the imidazole C-H group.
H78.5 - 9.0 (s, 1H)147 - 152Chemical shift for the pyridine C-H group.
NH (imidazole)12.0 - 14.0 (br s, 1H)-Broad signal, exchangeable with D₂O.
NH₂ (amino)6.5 - 7.5 (br s, 2H)-Broad signal, exchangeable with D₂O.
C5-155 - 160Carbon attached to the amino group. acs.org
C6-90 - 95Carbon attached to the nitrile group; significantly shielded.
C7a-148 - 153Bridgehead carbon.
C3a-130 - 135Bridgehead carbon.
CN-115 - 118Carbon of the nitrile group. acs.org

Note: These are predicted values based on structurally similar compounds and are subject to experimental verification. s = singlet, br s = broad singlet.

Mass Spectrometry (HRMS, MS/MS) for Molecular Confirmation and Impurity Profiling of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For this compound (C₇H₅N₅), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within 5 ppm).

Tandem mass spectrometry (MS/MS) is employed for structural confirmation and impurity identification. In an MS/MS experiment, the molecular ion (parent ion) is selected and subjected to fragmentation. The resulting fragment ions (daughter ions) provide a fingerprint that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as HCN from the nitrile group or the imidazole ring, and potentially the loss of NH₃ or related species. This fragmentation pattern is invaluable for distinguishing between isomers and for identifying and characterizing any co-eluting impurities during chromatographic analysis.

Table 2: Predicted HRMS and MS/MS Fragmentation Data
Ion Formula Calculated m/z Description
[M+H]⁺C₇H₆N₅⁺160.0669Protonated molecular ion
[M-HCN]⁺C₆H₅N₄⁺133.0560Loss of hydrogen cyanide from the nitrile or imidazole ring
[M-NH₃]⁺C₇H₃N₄⁺143.0407Loss of ammonia (B1221849) from the amino group

Note: The fragmentation pattern is predictive and requires experimental verification.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Quantitative Analysis of this compound

Chromatographic techniques are essential for separating components of a mixture and are widely used for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. nih.gov Detection is typically achieved using a UV detector, set to a wavelength where the compound has strong absorbance. The purity of a sample is determined by integrating the area of all peaks in the chromatogram; in a pure sample, the main peak should account for >99% of the total area. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations, allowing the concentration of the analyte in an unknown sample to be determined from its peak area. escholarship.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, but it is generally reserved for volatile and thermally stable compounds. Due to the polarity and potential for thermal degradation of this compound, direct analysis by GC-MS might be challenging. Derivatization to increase volatility and stability may be required. When applicable, GC-MS provides excellent separation and definitive identification of components through their mass spectra.

Table 4: Typical HPLC Method Parameters for Purity Analysis
Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: These are standard starting conditions and would require optimization for this specific analyte.

Potential Applications of 5 Amino 1h Imidazo 4,5 B Pyridine 6 Carbonitrile in Chemical Research

Role of 5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile in Medicinal Chemistry Lead Discovery

The imidazo[4,5-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets. The specific substitution pattern of this compound, featuring an amino group and a carbonitrile moiety, offers versatile points for chemical modification, making it an attractive starting point for the discovery of new therapeutic agents.

Derivatives of the imidazo[4,5-b]pyridine scaffold have been extensively investigated for their potential as kinase inhibitors. The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating interactions with the ATP-binding site of various kinases. The carbonitrile group, being an electron-withdrawing group, can influence the electronic properties of the molecule and can also be a site for further chemical transformations to explore the structure-activity relationship (SAR).

While specific studies on this compound as a lead compound are not extensively documented in publicly available research, the broader class of imidazo[4,5-b]pyridines has yielded compounds with potent anticancer and antiviral activities. The exploration of this specific carbonitrile derivative could lead to the identification of novel inhibitors for kinases or other enzymes implicated in disease.

Table 1: Potential Biological Targets for Derivatives of this compound

Target ClassPotential Therapeutic AreaRationale for Investigation
Protein KinasesOncology, Inflammatory DiseasesStructural similarity to purines allows for competitive inhibition at the ATP-binding site.
PolymerasesVirology, OncologyThe heterocyclic core can mimic natural nucleosides, potentially interfering with DNA or RNA synthesis.
PhosphodiesterasesCardiovascular Diseases, CNS DisordersThe scaffold can be modified to fit into the active sites of various PDE isoforms.

Utility in Agrochemical Research as a Novel Scaffold

The search for new and effective agrochemicals with novel modes of action is a continuous effort to combat resistance and enhance crop protection. The structural features of this compound make it a promising scaffold for the development of new herbicides, fungicides, and insecticides.

The imidazo[4,5-b]pyridine core is present in some biologically active molecules with demonstrated pesticidal properties. The amino and carbonitrile groups on the 5- and 6-positions of the ring system provide handles for the introduction of various pharmacophores known to be active in agrochemical contexts. For instance, the amino group can be acylated or alkylated to introduce moieties that enhance binding to target enzymes in pests or weeds.

Research into the broader family of imidazo[4,5-b]pyridine derivatives has shown fungicidal activity against various plant pathogens. The specific electronic and steric properties imparted by the 6-carbonitrile group in this compound could lead to derivatives with improved efficacy or a different spectrum of activity.

Table 2: Potential Agrochemical Applications of this compound Derivatives

Agrochemical ClassPotential TargetRationale for Investigation
FungicidesRespiration inhibitors, Cell wall synthesisThe scaffold can be elaborated to mimic natural substrates or bind to essential fungal enzymes.
HerbicidesAcetolactate synthase (ALS) inhibitorsThe heterocyclic structure is a common feature in several classes of herbicides.
InsecticidesNicotinic acetylcholine (B1216132) receptor (nAChR) modulatorsThe nitrogen-containing core can interact with insect-specific receptor subtypes.

Applications in Materials Science and Polymer Chemistry

The field of materials science is constantly seeking novel organic molecules with unique electronic, optical, or thermal properties. The planar, aromatic structure of this compound, combined with its functional groups, suggests its potential utility as a monomer or a building block for functional polymers and materials.

The presence of the amino and carbonitrile groups allows for a variety of polymerization reactions. The amino group can participate in the formation of polyamides, polyimides, or polyureas. The carbonitrile group can potentially be involved in cyclotrimerization reactions to form triazine-based networks or can be hydrolyzed to a carboxylic acid for polyester (B1180765) synthesis.

Furthermore, the conjugated π-system of the imidazo[4,5-b]pyridine core suggests that polymers incorporating this moiety could possess interesting photophysical properties, such as fluorescence or phosphorescence. These properties could be harnessed for applications in organic light-emitting diodes (OLEDs), sensors, or as components in photofunctional materials. The thermal stability often associated with such aromatic heterocyclic structures could also be advantageous for high-performance polymers.

Use as a Synthetic Intermediate for Complex Molecules

Beyond its direct applications as a scaffold for bioactive agents or materials, this compound serves as a valuable synthetic intermediate for the construction of more complex heterocyclic systems. The reactivity of its functional groups allows for a range of chemical transformations, providing access to a diverse array of molecular architectures.

The amino group can be diazotized and subsequently replaced with a variety of other functional groups through Sandmeyer-type reactions. It can also be used to direct ortho-lithiation or other electrophilic aromatic substitution reactions. The carbonitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.

These transformations enable the use of this compound as a starting material for the synthesis of fused heterocyclic systems, where the pyridine (B92270) and imidazole (B134444) rings are annulated with other rings. Such complex molecules are often sought after in drug discovery and materials science for their unique three-dimensional shapes and electronic properties.

Table 3: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product
Amino GroupDiazotization/Sandmeyer ReactionHalogenated, hydroxylated, or cyano-substituted derivatives.
Amino GroupAcylation/AlkylationAmide and secondary/tertiary amine derivatives.
Carbonitrile GroupHydrolysisCarboxylic acid and amide derivatives.
Carbonitrile GroupReductionAminomethyl derivatives.
Aromatic CoreElectrophilic/Nucleophilic SubstitutionFurther functionalized imidazo[4,5-b]pyridine derivatives.

Future Directions and Challenges in 5 Amino 1h Imidazo 4,5 B Pyridine 6 Carbonitrile Research

Emerging Synthetic Routes and Methodologies for 5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile

Traditional methods for the synthesis of the imidazo[4,5-b]pyridine core often involve multi-step procedures with harsh reaction conditions. However, recent advancements in synthetic organic chemistry are paving the way for more efficient, greener, and diverse approaches to obtain this compound and its analogues.

One promising area is the use of microwave-assisted organic synthesis (MAOS) . This technique can significantly reduce reaction times, improve yields, and enhance the purity of the products. For instance, microwave irradiation has been successfully employed in the condensation reactions of diamines with carboxylic acids to form the imidazo[4,5-b]pyridine ring system.

Multicomponent reactions (MCRs) are another powerful tool for the rapid construction of complex molecules like this compound derivatives from simple starting materials in a single step. These one-pot syntheses are highly atom-economical and environmentally friendly. For example, a one-pot, four-component cyclocondensation reaction has been developed for the synthesis of related pyranopyrazole derivatives, showcasing the potential of MCRs in generating diverse heterocyclic libraries.

Furthermore, photocatalytic C-H functionalization is emerging as a novel strategy for the synthesis of imidazo[4,5-b]pyridine derivatives. This method allows for the direct introduction of various functional groups onto the heterocyclic core under mild reaction conditions, using visible light as a renewable energy source.

Interactive Data Table: Comparison of Emerging Synthetic Methodologies

MethodologyKey AdvantagesTypical Reaction ConditionsExample Application
Microwave-Assisted Organic Synthesis (MAOS) Rapid reaction times, higher yields, improved purityElevated temperatures and pressures in a sealed vesselCondensation of 2,3-diaminopyridine (B105623) with carboxylic acids
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, diversity-oriented synthesisOne-pot reactions with multiple starting materials and a catalystSynthesis of pyranopyrazole derivatives from ethyl acetoacetate, hydrazine (B178648) hydrate, aldehydes, and malononitrile (B47326)
Photocatalytic C-H Functionalization Mild reaction conditions, high functional group tolerance, use of visible lightPhotocatalyst, light source (e.g., blue LEDs), and a suitable solventC-H thiocyanation of imidazo[1,2-a]pyridines

Exploration of Novel Biological Targets for this compound Analogues

While the anticancer and antiviral properties of imidazo[4,5-b]pyridine derivatives are well-documented, ongoing research is focused on identifying and validating novel biological targets for analogues of this compound. acs.org The structural similarity of this scaffold to endogenous purines allows these compounds to interact with a wide range of biomolecules. researchgate.net

A significant area of exploration is the targeting of DNA and RNA G-quadruplexes . These are secondary structures found in nucleic acids that are involved in key cellular processes, and their stabilization by small molecules has emerged as a promising anticancer strategy. Tetracyclic derivatives of imidazo[4,5-b]pyridine have shown the ability to bind to and stabilize G-quadruplex structures, suggesting their potential as novel anticancer agents. irb.hr

Another avenue of research is the inhibition of specific enzymes involved in disease pathogenesis. For example, imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of Aurora A kinase, a key regulator of cell division that is often overexpressed in cancer. researchgate.net Additionally, there is potential for designing analogues that target enzymes like cathepsin S, which is implicated in autoimmune diseases. nih.govnih.gov

The development of analogues as angiotensin II receptor antagonists is also a promising direction, with potential applications in the treatment of hypertension and other cardiovascular diseases. mdpi.com

Advanced Computational Approaches for Rational Design of this compound Derivatives

The rational design of novel and potent this compound derivatives is greatly facilitated by advanced computational techniques. These in silico methods provide valuable insights into the structure-activity relationships (SAR) and help in prioritizing the synthesis of compounds with desired biological activities.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are employed to build predictive models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the potency of newly designed analogues.

Molecular docking is another powerful computational tool that simulates the binding of a small molecule to the active site of a biological target, such as an enzyme or a receptor. This allows researchers to visualize the binding mode, identify key interactions, and design modifications to improve the binding affinity and selectivity of the compounds. For instance, docking studies have been used to understand the interaction of imidazo[4,5-b]pyridine derivatives with the active site of Aurora A kinase. researchgate.net

Density Functional Theory (DFT) calculations are utilized to understand the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov These properties are crucial for predicting the reactivity and stability of the compounds and for understanding their interactions with biological targets.

Interdisciplinary Research Opportunities with this compound

The unique chemical and photophysical properties of this compound and its analogues open up exciting opportunities for interdisciplinary research beyond medicinal chemistry.

In the field of materials science , these compounds are being explored for their potential as corrosion inhibitors . Their ability to adsorb onto metal surfaces can protect them from corrosion, which is a significant issue in various industries. uctm.edu

Furthermore, the fluorescent properties of some imidazo[4,5-b]pyridine derivatives make them attractive candidates for the development of fluorescent probes and chemical sensors . These probes can be designed to selectively detect metal ions or other biologically important molecules, with applications in environmental monitoring and biomedical diagnostics. For example, imidazo[1,2-a]pyridine-based fluorescent probes have been developed for the detection of Hg2+ and Fe3+ ions. rsc.orgrsc.org

In the realm of chemical biology , these compounds can be utilized as molecular probes to study complex biological processes. Their ability to interact with specific biomolecules can be harnessed to develop tools for imaging and tracking these molecules within living cells, providing valuable insights into cellular function and disease mechanisms. nih.gov

Q & A

Q. What are the established synthetic routes for 5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: Two primary synthetic approaches are documented:

  • Copper(I)-catalyzed coupling : Reacting 2-(2-bromophenyl)-4,5-dihydro-3H-imidazoles with malononitrile in DMSO using excess K₂CO₃ and catalytic CuI achieves yields up to 70%. Solvent polarity and base strength are critical for regioselectivity and minimizing side products .
  • Chloro precursor substitution : Starting with 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives, nucleophilic substitution with cyanide sources (e.g., KCN/NaCN) under reflux in polar aprotic solvents (DMF/DMSO) introduces the nitrile group. Yields vary (62–68%) depending on substituent electronic effects .
    Key Parameters : Catalyst loading (5–10 mol% CuI), temperature (80–120°C), and solvent choice (DMSO > DMF) significantly impact purity. Purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy : The nitrile group exhibits a sharp peak near 2253 cm⁻¹. Secondary amino (NH₂) stretches appear as broad bands at 3248–3439 cm⁻¹ .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons in the imidazo-pyridine core resonate at δ 7.5–8.5 ppm. The NH₂ group shows exchangeable protons at δ 5.5–6.5 ppm (disappears under D₂O shake) .
    • ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm, while sp² carbons in the heterocycle range from δ 120–150 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at 431.16 amu for derivatives) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiglycation vs. antioxidant efficacy) of imidazo[4,5-b]pyridine derivatives?

Methodological Answer: Discrepancies often arise from assay variability:

  • Antiglycation assays : Compound 2 (IC₅₀ = 240.10 ± 2.50 μM) and 4 (IC₅₀ = 240.30 ± 2.90 μM) in bovine serum albumin (BSA)-methylglyoxal models may differ from cellular models due to protein-binding interference .
  • Antioxidant assays : DPPH radical scavenging results can conflict with FRAP assays if redox potentials or metal chelation effects are unaccounted for. Standardize protocols (e.g., fixed incubation times, pH 7.4 buffers) and validate with positive controls (e.g., ascorbic acid) .
    Recommendation : Perform dose-response curves across multiple assays and correlate with structural features (e.g., electron-withdrawing substituents enhance antiglycation but reduce antioxidant activity) .

Q. What computational strategies are employed to predict the reactivity or bioactivity of this compound derivatives, and how do they align with experimental data?

Methodological Answer:

  • Molecular Docking : Dock derivatives into target enzymes (e.g., β-glucuronidase) using AutoDock Vina. Align results with experimental IC₅₀ values to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, nitrile and amino groups often act as hydrogen bond donors in bioactivity .
    Validation : Compare computed binding energies with experimental inhibition constants (e.g., RMSD <2 Å confirms pose reliability) .

Q. What methodologies optimize the regioselectivity in functionalizing the imidazo[4,5-b]pyridine core without compromising the amino and nitrile groups?

Methodological Answer:

  • Protecting Groups : Temporarily protect the NH₂ group with Boc (tert-butoxycarbonyl) before introducing electrophiles (e.g., aryl halides) via Pd-catalyzed cross-coupling. Deprotect with TFA post-reaction .
  • Microwave-Assisted Synthesis : Short reaction times (10–30 min) in methanol/water (1:2 v/v) reduce side reactions. For example, trifluoroacetic acid (TFA) as a catalyst achieves 67% yield in microwave conditions .
    Critical Factors : Avoid strong bases (e.g., NaOH) that may hydrolyze the nitrile group. Monitor reactions via TLC or LC-MS .

Q. How do stability studies under varying conditions (pH, temperature) inform storage and handling protocols for this compound?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours. HPLC analysis reveals degradation products (e.g., hydrolysis of nitrile to amide at pH >10) .
  • Thermal Stability : Store at –20°C under argon to prevent oxidation. TGA data shows decomposition onset at 150°C, suggesting room-temperature storage is viable for short-term use .
    Protocol Recommendation : Use amber vials with desiccants and avoid prolonged exposure to light or humidity .

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Reactant of Route 1
5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile
Reactant of Route 2
5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.